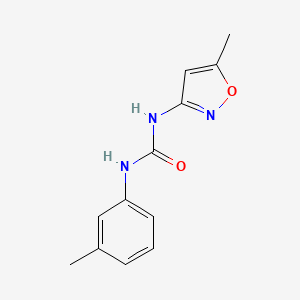![molecular formula C12H13N7O4S B4102123 4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide](/img/structure/B4102123.png)
4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide
Übersicht
Beschreibung
4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with ethoxy, nitro, and tetrazole groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrazole ring: This can be achieved by reacting 2-methyl-2H-tetrazole with appropriate reagents under controlled conditions.
Introduction of the nitro group: Nitration of the benzamide core is performed using a mixture of nitric acid and sulfuric acid.
Ethoxy group addition: The ethoxy group is introduced via an etherification reaction using ethyl alcohol and an acid catalyst.
Coupling reactions: The final step involves coupling the tetrazole and nitrobenzamide intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl substituted benzamides.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro and tetrazole groups are key functional moieties that can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide: shares structural similarities with other benzamide derivatives and tetrazole-containing compounds.
Benzamide derivatives: Compounds like this compound are often compared with other benzamides that have different substituents on the benzene ring.
Tetrazole-containing compounds: Similar compounds include those with tetrazole rings substituted with various alkyl or aryl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and tetrazole groups in the same molecule is relatively rare and contributes to its potential as a versatile compound in research and industrial applications.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O4S/c1-3-23-9-5-4-7(6-8(9)19(21)22)10(20)13-12(24)14-11-15-17-18(2)16-11/h4-6H,3H2,1-2H3,(H2,13,14,16,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWKSQUOZOLNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NN(N=N2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]morpholine](/img/structure/B4102051.png)
![5,5-dimethyl-3-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]dihydro-2(3H)-furanone](/img/structure/B4102053.png)
![4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B4102068.png)
![3-[(2,4-dichlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B4102070.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4102071.png)

![N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)-4-nitrobenzamide](/img/structure/B4102083.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxy-4-nitrophenyl)-3-phenylpropanamide](/img/structure/B4102098.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4102111.png)
![N-(2-isopropylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4102116.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B4102129.png)
![4-methoxy-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4102130.png)
